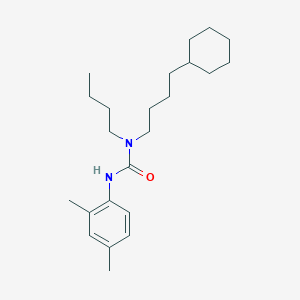![molecular formula C17H15ClN2S B14381155 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole CAS No. 89442-39-7](/img/structure/B14381155.png)
1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenyl group, a phenylsulfanyl group, and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with thiophenol to form 4-chlorobenzyl phenyl sulfide. This intermediate is then reacted with imidazole under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The phenylsulfanyl group may interact with biological membranes, affecting their permeability and function. The chlorophenyl group can participate in hydrophobic interactions with proteins, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
- 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-benzimidazole
- 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-pyrazole
- 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-triazole
Comparison: 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole is unique due to the presence of the imidazole ring, which imparts specific chemical and biological properties. Compared to its benzimidazole, pyrazole, and triazole analogs, the imidazole derivative may exhibit different reactivity and binding affinities due to the distinct electronic and steric effects of the imidazole ring.
Propriétés
Numéro CAS |
89442-39-7 |
|---|---|
Formule moléculaire |
C17H15ClN2S |
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
1-[2-(4-chlorophenyl)-1-phenylsulfanylethyl]imidazole |
InChI |
InChI=1S/C17H15ClN2S/c18-15-8-6-14(7-9-15)12-17(20-11-10-19-13-20)21-16-4-2-1-3-5-16/h1-11,13,17H,12H2 |
Clé InChI |
RBQBJDIGIBUWRN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC(CC2=CC=C(C=C2)Cl)N3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one)](/img/structure/B14381073.png)
![5-Oxo[2,3,4,5-tetrahydro[1,1'-biphenyl]]-4-yl acetate](/img/structure/B14381081.png)




![N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine](/img/structure/B14381113.png)

![1,3-Dioxo-1,3,3',4'-tetrahydrospiro[indene-2,2'-pyran]-4'-yl acetate](/img/structure/B14381139.png)


![8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14381153.png)


